molecular formula C15H13NO5 B1354957 Methyl 3-(benzyloxy)-4-nitrobenzoate CAS No. 209528-69-8

Methyl 3-(benzyloxy)-4-nitrobenzoate

Cat. No.: B1354957
CAS No.: 209528-69-8
M. Wt: 287.27 g/mol
InChI Key: HQCJSGXSVJQJRW-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4-nitrobenzoate is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-nitro-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-7-8-13(16(18)19)14(9-12)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCJSGXSVJQJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567612
Record name Methyl 3-(benzyloxy)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209528-69-8
Record name Methyl 3-(benzyloxy)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Methyl 3 Benzyloxy 4 Nitrobenzoate in Organic Synthesis

The role of Methyl 3-(benzyloxy)-4-nitrobenzoate in organic synthesis is primarily defined by its function as a key intermediate. Its synthesis and subsequent transformations are of considerable interest to chemists. The preparation of this compound can be approached through several synthetic strategies, typically involving the protection of a hydroxyl group and the esterification of a carboxylic acid.

One common synthetic route involves the benzylation of methyl 3-hydroxy-4-nitrobenzoate. This reaction protects the phenolic hydroxyl group as a benzyl (B1604629) ether, a common protecting group in organic synthesis due to its stability under various reaction conditions and its susceptibility to cleavage under specific hydrogenolysis conditions.

The presence of the nitro group on the aromatic ring influences the reactivity of the other functional groups. For instance, the electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution reactions under certain conditions.

Strategic Role As a Versatile Building Block in Medicinal Chemistry Research

In the landscape of medicinal chemistry, the strategic value of Methyl 3-(benzyloxy)-4-nitrobenzoate lies in its potential to serve as a scaffold for the synthesis of biologically active compounds. Aromatic nitro compounds are recognized as important building blocks in the development of pharmaceuticals. mdpi.com The functional groups present in this compound offer multiple points for molecular modification, making it an attractive starting material for generating libraries of compounds for drug discovery.

The nitro group is a particularly versatile functional group in this context. It can be readily reduced to an amino group, which is a common feature in many pharmaceutical agents. This transformation opens up a plethora of synthetic possibilities, including amide bond formation, sulfonamide synthesis, and the construction of various heterocyclic systems. The resulting amino-benzoate core is a privileged scaffold in medicinal chemistry.

Furthermore, the ester and ether linkages provide additional handles for diversification. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or esters, respectively. The benzyloxy group, while serving as a protecting group, can also be a key pharmacophoric feature or can be deprotected to reveal a phenolic hydroxyl group, which can then be further functionalized. This multi-faceted reactivity allows for the systematic exploration of the chemical space around the core scaffold in the quest for new therapeutic agents. The broader family of nitro compounds has been investigated for a range of biological activities, suggesting potential for derivatives of this compound. nih.gov

Scope and Research Trajectories for Future Investigations of the Compound

Established Synthetic Routes to this compound

The construction of this compound can be approached from three main retrosynthetic disconnections: O-benzylation of a pre-existing hydroxyl-substituted nitrobenzoate, regioselective nitration of a benzyloxy-substituted benzoate (B1203000), or esterification of a benzyloxy-substituted nitrobenzoic acid.

O-Benzylation of Hydroxyl-Substituted Benzoate Precursors

One of the most direct methods for the synthesis of this compound involves the O-benzylation of a suitable hydroxyl-substituted precursor, namely methyl 3-hydroxy-4-nitrobenzoate. This reaction, a classic example of the Williamson ether synthesis, typically proceeds by the nucleophilic attack of the phenoxide ion on benzyl (B1604629) halide.

The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. Common bases employed for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent is crucial for the success of the reaction, with polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) being frequently utilized to dissolve the reactants and facilitate the reaction.

A representative procedure involves the reaction of methyl 3,4-dihydroxybenzoate with benzyl bromide in the presence of potassium carbonate in acetonitrile, which selectively benzylates one of the hydroxyl groups to afford methyl 4-(benzyloxy)-3-hydroxybenzoate in good yield. chemicalbook.com A similar strategy can be applied to methyl 3-hydroxy-4-nitrobenzoate.

EntryPrecursorBenzylating AgentBaseSolventTemperature (°C)Yield (%)
1Methyl 3,4-dihydroxybenzoateBenzyl bromideK₂CO₃Acetonitrile8078

Regioselective Nitration Strategies for Aromatic Systems

An alternative synthetic approach involves the regioselective nitration of a benzyloxy-substituted aromatic precursor, such as methyl 3-(benzyloxy)benzoate. The success of this strategy hinges on the directing effects of the substituents already present on the benzene (B151609) ring. The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director, while the benzyloxy group (-OCH₂Ph) is an electron-donating group and an ortho-, para-director. rsc.orgaiinmr.commnstate.edumnstate.edu

In the case of methyl 3-(benzyloxy)benzoate, the powerful ortho-, para-directing influence of the benzyloxy group would be expected to direct the incoming nitro group to the positions ortho and para to it (positions 2, 4, and 6). However, the ester group at position 1 will deactivate the ring, particularly at the ortho and para positions relative to it. The interplay of these electronic effects, along with steric hindrance, will determine the final regiochemical outcome.

The nitration is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgechemi.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. aiinmr.com Temperature control is critical in nitration reactions to prevent over-nitration and the formation of unwanted byproducts. The reaction is usually performed at low temperatures, often below 15°C. rsc.orgorgsyn.org

EntrySubstrateNitrating AgentAcid CatalystTemperature (°C)Major Product
1Methyl benzoateConc. HNO₃Conc. H₂SO₄< 15Methyl 3-nitrobenzoate

Esterification Procedures for Benzoic Acid Derivatives

A third synthetic route involves the esterification of 3-(benzyloxy)-4-nitrobenzoic acid with methanol (B129727). The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). truman.edubond.edu.auyoutube.com

The Fischer esterification is an equilibrium-controlled process. To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol in this case) is used, and/or the water formed during the reaction is removed. The reaction is typically carried out at reflux temperature to increase the reaction rate. It is crucial that the starting carboxylic acid is completely dry, as the presence of water will shift the equilibrium back towards the reactants, thereby reducing the yield of the desired ester. truman.edu A procedure for a similar compound, 3-methyl-4-nitrobenzoic acid, reports a 96% yield of the corresponding methyl ester when refluxed in methanol with concentrated sulfuric acid for 4 hours. cdc.gov

EntryCarboxylic AcidAlcoholCatalystReaction Time (h)Yield (%)
13-Methyl-4-nitrobenzoic acidMethanolConc. H₂SO₄496

Optimization of Reaction Conditions and Kinetic Studies

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reagent stoichiometry is crucial for maximizing the yield and purity of the final product.

Influence of Catalytic Systems and Reagent Stoichiometry

The choice and amount of catalyst, as well as the stoichiometry of the reactants, play a pivotal role in the synthesis of this compound. In the O-benzylation step, the base acts as a catalyst by generating the nucleophilic phenoxide. The stoichiometry of the base and the benzylating agent relative to the hydroxyl-substituted precursor will affect the reaction rate and the extent of conversion.

In the nitration reaction, the ratio of sulfuric acid to nitric acid in the nitrating mixture is crucial for the generation of the nitronium ion. The stoichiometry of the nitrating agent itself must be carefully controlled to favor mono-nitration and avoid the formation of dinitrated products.

For the Fischer esterification, the amount of the acid catalyst is typically in the range of a few mole percent. The stoichiometry of the alcohol is a key factor; using a large excess of methanol can significantly increase the yield by shifting the equilibrium towards the product side. Studies on the esterification of benzoic acid have shown that increasing the molar ratio of methanol to benzoic acid leads to a higher yield of the methyl ester. researchgate.net Various acid catalysts can be used, with sulfuric acid being one of the most common and effective.

ReactionVariableConditionImpact on Outcome
O-BenzylationBaseK₂CO₃, NaHDeprotonates phenol (B47542) to form the reactive phenoxide
NitrationH₂SO₄:HNO₃ ratioOptimized ratioMaximizes nitronium ion formation
Nitration[Nitrating Agent]Stoichiometric amountFavors mono-nitration, minimizes di-nitration
EsterificationCatalystH₂SO₄ (catalytic)Accelerates the rate of esterification
EsterificationMethanol:Acid RatioExcess MethanolShifts equilibrium to favor ester formation, increases yield

Lack of Specific Data for Advanced Purification of this compound

Following a comprehensive search for scientific literature, detailed experimental procedures and specific data regarding the advanced purification and isolation of this compound could not be located. The available research primarily focuses on related but structurally distinct compounds, such as Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate.

The purification techniques described for these analogous compounds, while informative, cannot be directly and accurately extrapolated to this compound without specific experimental validation for this particular molecule. Factors such as the presence of the benzyloxy group can significantly alter the compound's solubility, polarity, and thermal stability, thereby requiring different purification strategies.

Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions, the requested article section on "Advanced Purification and Isolation Techniques for High Purity Research Samples" for this compound cannot be generated at this time.

However, a detailed report on the purification methodologies for the closely related compound, Methyl 3-nitrobenzoate , can be provided if desired. This would include techniques such as:

Recrystallization: Discussing solvent selection (e.g., ethanol (B145695), methanol, ethanol/water mixtures), temperature control, and the impact on purity, often assessed by melting point determination. rsc.orgyoutube.comresearchgate.net For instance, crude Methyl 3-nitrobenzoate can be purified by recrystallization from a water/ethanol mixture, taking advantage of its solubility in hot ethanol and insolubility in water. rsc.org The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool, which causes the pure product to crystallize while impurities remain in the solution. youtube.comphysicsandmathstutor.com The purity of the recrystallized product is often confirmed by its melting point; a sharp melting point close to the literature value (e.g., 77.5°C) indicates high purity. youtube.com

Chromatography: Including Thin Layer Chromatography (TLC) for purity assessment and column chromatography for separation from byproducts. researchgate.netcdc.govsouthalabama.edu TLC is a common method to check the purity of the product, where the retention factor (Rf value) of the purified compound is compared to that of the crude product and starting materials. researchgate.netsouthalabama.edu

Washing and Filtration: Detail on washing steps with specific solvents (e.g., ice-cold water, ice-cold methanol) to remove residual acids and other water-soluble impurities, followed by vacuum filtration for efficient solid-liquid separation. southalabama.eduechemi.comyoutube.com

Please advise if an article focusing on the purification of Methyl 3-nitrobenzoate would be a suitable alternative.

Detailed Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and literature, the specific experimental data required to generate a detailed article on the spectroscopic and crystallographic characterization of this compound could not be located.

The requested article was to be structured around an in-depth analysis of the compound's Nuclear Magnetic Resonance (NMR) spectra, High-Resolution Mass Spectrometry (HRMS) data, and X-ray crystallography structure. While the compound is mentioned in chemical literature, particularly as a synthetic intermediate, the detailed characterization data—such as specific ¹H and ¹³C NMR chemical shifts, HRMS exact mass and fragmentation, and single-crystal X-ray diffraction parameters—is not available in the accessed search results. whiterose.ac.ukresearchgate.net

Scientific articles on related but structurally distinct isomers, such as methyl 3-nitrobenzoate and methyl 4-nitrobenzoate, are available. However, the spectroscopic and crystallographic properties of these isomers are not transferable to this compound due to differences in molecular structure, electron distribution, and crystal packing. Using data from these other compounds would be scientifically inaccurate.

Without access to primary experimental data from a peer-reviewed publication or a comprehensive spectral database for this compound, it is not possible to provide the thorough, informative, and scientifically accurate content required for the requested article.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is a critical analytical tool for the characterization of molecular structures. By probing the vibrational modes of a molecule, techniques such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy provide detailed information about the functional groups present, bonding arrangements, and conformational details of a compound. For this compound, these methods are instrumental in confirming its structural integrity by identifying the characteristic vibrations of its key moieties: the nitro group, the ester group, the aromatic rings, and the ether linkage.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups.

While specific experimental FT-IR data for this compound is not widely available in the cited literature, a detailed analysis can be predicted based on the characteristic frequencies of its constituent functional groups. The expected vibrational frequencies for this compound would feature prominent bands related to the nitro, ester, and benzyloxy groups.

Key predicted FT-IR absorption bands for this compound are detailed below:

Nitro Group (NO₂): The nitro group is expected to exhibit strong and distinct absorption bands. The asymmetric stretching vibration typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration is found between 1300-1370 cm⁻¹. researchgate.net

Ester Group (C=O, C-O): The carbonyl (C=O) stretching of the methyl ester group is anticipated to produce a very strong absorption band in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group are expected to appear in the 1200-1300 cm⁻¹ range.

Aromatic Rings (C-H, C=C): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene rings are expected to give rise to multiple bands in the 1450-1600 cm⁻¹ region. researchgate.net

Benzyloxy Group (C-O-C, CH₂): The C-O-C ether linkage is expected to show stretching vibrations in the 1000-1300 cm⁻¹ range. The methylene (B1212753) (CH₂) group in the benzyl moiety will have characteristic stretching vibrations around 2850-2960 cm⁻¹.

A summary of these predicted FT-IR bands and their assignments is presented in the following table.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000Aromatic C-H StretchAromatic Rings
~2960-2850Aliphatic C-H StretchCH₂ (benzyl) & CH₃ (methyl ester)
~1730C=O StretchEster
~1600, ~1580, ~1450C=C StretchAromatic Rings
~1550Asymmetric NO₂ StretchNitro
~1350Symmetric NO₂ StretchNitro
~1280C-O StretchEster
~1240Asymmetric C-O-C StretchEther (Benzyloxy)
~1050Symmetric C-O-C StretchEther (Benzyloxy)

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable additional information for structural elucidation.

As with FT-IR, specific experimental FT-Raman data for this compound is not readily found in the surveyed literature. However, a predictive analysis of its FT-Raman spectrum can be made. The Raman spectrum is expected to be dominated by signals from the aromatic rings and the nitro group.

Key predicted FT-Raman active bands for this compound include:

Nitro Group (NO₂): The symmetric stretching of the nitro group is typically a strong and easily identifiable band in the Raman spectrum, expected around 1350 cm⁻¹. scirp.org

Aromatic Rings (C=C, C-H): The C=C stretching vibrations of the benzene rings are expected to produce strong bands in the 1580-1620 cm⁻¹ region. The aromatic C-H stretching vibrations are also anticipated to be clearly visible around 3050-3100 cm⁻¹.

Ester Group (C=O): The carbonyl stretch of the ester is generally weaker in Raman than in IR, but a band may be observable around 1730 cm⁻¹.

The following table summarizes the predicted FT-Raman shifts and their corresponding vibrational assignments.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3070Aromatic C-H StretchAromatic Rings
~1610C=C StretchAromatic Rings
~1350Symmetric NO₂ StretchNitro
~1000Ring Breathing ModeAromatic Rings

Computational Chemistry and Theoretical Investigations of Methyl 3 Benzyloxy 4 Nitrobenzoate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics. For Methyl 3-(benzyloxy)-4-nitrobenzoate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G), would serve as the foundation for understanding its behavior at a molecular level. researchgate.netresearchgate.net

Geometry Optimization and Energetic Calculations

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, known as the ground state geometry. scielo.org.mx For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Energetic calculations provide the total electronic energy of the optimized structure. This value is crucial for comparing the stability of different isomers or conformations and for calculating thermodynamic properties such as the enthalpy of formation. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents the type of data obtained from a DFT geometry optimization. The values are hypothetical and for illustrative purposes.

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C-N (Nitro) 1.48
N=O (Nitro) 1.22
C-O (Ester) 1.35
C=O (Ester) 1.21
C-O (Ether) 1.37
Bond Angles (°)
O-N-O (Nitro) 124.5
C-C-O (Ester) 115.0
C-O-C (Ether) 118.0
Dihedral Angles (°)
C-C-O-C (Ether) 150.0

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. pku.edu.cn The LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. pku.edu.cn

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. scispace.com For this compound, analysis of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack. The presence of the electron-withdrawing nitro group and the ester group, along with the electron-donating benzyloxy group, would significantly influence the distribution and energies of these orbitals.

Charge distribution analysis, using methods like Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA), calculates the partial atomic charges on each atom in the molecule. scielo.org.mx This information helps to identify electrostatic potential, polar regions, and reactive sites within the molecule.

Table 2: Illustrative FMO Properties and Reactivity Descriptors This table illustrates the kind of data generated from an FMO analysis. Values are hypothetical.

Parameter Value (eV) Implication for Reactivity
HOMO Energy -7.2 Electron-donating capability
LUMO Energy -2.5 Electron-accepting capability

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms (conformers or rotamers) that a molecule can adopt through the rotation of single bonds. ufms.br For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-O ether bond, C-C ester bond), this analysis is crucial for understanding its preferred shapes and their relative energies.

Identification of Stable Rotational Isomers and Their Relative Stabilities

To identify stable conformers, a potential energy surface (PES) scan is performed. researchgate.net This involves systematically rotating one or more dihedral angles and calculating the energy at each step. The minima on the resulting energy profile correspond to stable rotational isomers (rotamers). ufms.br By comparing the energies of these minima, their relative stabilities and equilibrium populations can be determined using the Boltzmann distribution. For this compound, key rotations would be around the bond connecting the benzyloxy group to the nitrobenzoate ring and the bond of the methyl ester group.

Quantum Chemical Characterization of Intramolecular Interactions

Once stable conformers are identified, quantum chemical methods can be used to characterize the non-covalent intramolecular interactions that stabilize them. These interactions can include hydrogen bonds, steric repulsions, and electrostatic interactions. For instance, the relative orientation of the benzyloxy group, the nitro group, and the ester moiety could lead to stabilizing or destabilizing interactions that dictate the molecule's preferred conformation. ufms.br

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov While DFT is excellent for static, ground-state properties, MD simulations provide insights into the dynamic behavior of a molecule, including its conformational flexibility and interactions with its environment. researchgate.net

Advanced Quantum Chemical Methods (e.g., MP2, coupled-cluster) for Benchmark Calculations

A thorough review of scientific literature indicates that benchmark calculations using advanced quantum chemical methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory have not been specifically reported for this compound. These computational techniques are known for their high accuracy in predicting molecular properties, serving as a reference for less computationally expensive methods. However, their application to the target molecule is not documented in available research.

Consequently, data tables and detailed research findings from such calculations on this compound cannot be presented.

Chemical Reactivity and Mechanistic Studies of Methyl 3 Benzyloxy 4 Nitrobenzoate Transformations

Reduction Chemistry of the Nitro Group to Amino Functionality

The conversion of the aromatic nitro group in Methyl 3-(benzyloxy)-4-nitrobenzoate to an amino group is a foundational transformation, yielding the corresponding aniline (B41778) derivative, Methyl 3-amino-4-(benzyloxy)benzoate. This reduction is crucial for the synthesis of various pharmaceutical and chemical intermediates. The choice of reducing agent and reaction conditions is critical to ensure high yield and selectivity, preserving the integrity of the ester and ether linkages elsewhere in the molecule.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds. wikipedia.org The reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For substrates like this compound, palladium on carbon (Pd/C) is a common and effective catalyst. sciencemadness.org

Reaction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

A significant challenge in the catalytic hydrogenation of this compound is achieving chemoselectivity. The reaction conditions required to reduce the nitro group can also facilitate the hydrogenolysis (cleavage) of the benzyloxy group, yielding toluene (B28343) and a phenol (B47542) derivative. organic-chemistry.orgmdpi.com The selectivity of the reaction is influenced by the choice of catalyst, solvent, temperature, and hydrogen pressure. Catalysts based on platinum and palladium are highly active for hydrogenation. researchgate.net While effective for nitro reduction, they can also promote debenzylation. Careful optimization of conditions, such as using a specific catalyst type or operating at lower pressures and temperatures, is necessary to favor the reduction of the nitro group while minimizing cleavage of the C-O bond in the benzyloxy moiety. sciencemadness.org

CatalystTypical ConditionsProductSelectivity Considerations
Palladium on Carbon (Pd/C) H₂ (1-3 atm), Methanol (B129727) or Ethanol (B145695)Methyl 3-amino-4-(benzyloxy)benzoateHigh yield for nitro reduction is possible. sciencemadness.org Risk of debenzylation (cleavage of the benzyloxy group) exists, especially under prolonged reaction times or higher pressures. mdpi.com
Platinum(IV) Oxide (PtO₂) H₂, various solventsMethyl 3-amino-4-(benzyloxy)benzoateHighly active catalyst. wikipedia.org Similar to Pd/C, conditions must be controlled to avoid hydrogenolysis of the benzyloxy ether.
Raney Nickel H₂, EthanolMethyl 3-amino-4-(benzyloxy)benzoateA cost-effective catalyst, but may require higher temperatures and pressures, increasing the risk of side reactions. wikipedia.org

Metal-mediated reductions offer an alternative to catalytic hydrogenation and are often preferred when a substrate contains functional groups susceptible to hydrogenolysis. acsgcipr.org Reagents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, and zinc (Zn) are commonly used for the reduction of aromatic nitro groups. wikipedia.orgmdma.ch

The reduction using tin(II) chloride in an acidic medium (typically concentrated hydrochloric acid) is a classic method. acsgcipr.org The mechanism involves a series of single electron transfers from the Sn(II) salt, which is oxidized to Sn(IV), to the nitro group. Protons from the acidic solvent are consumed in the formation of water. acsgcipr.org

General Reaction: Ar-NO₂ + 3 SnCl₂ + 7 H⁺ → Ar-NH₃⁺ + 3 Sn⁴⁺ + 2 H₂O

A key advantage of this method is its tolerance of various functional groups, including esters and ethers, which typically remain unaffected under the reaction conditions. acsgcipr.orgscispace.com However, the reaction requires stoichiometric amounts of the metal salt, leading to significant amounts of metal waste, which can complicate product purification and pose environmental concerns. acsgcipr.org Reaction conditions, such as temperature and solvent, can be manipulated to optimize the reduction. For instance, reductions with SnCl₂ can be carried out in solvents like ethanol or ethyl acetate. scispace.comresearchgate.net

Iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride, is another effective and more economical option. wikipedia.orgscispace.com Studies comparing different metal reagents have shown that iron powder can be superior to SnCl₂ in terms of yield and tolerance of sensitive functional groups like esters, with simpler workup procedures. scispace.com

ReagentTypical ConditionsAdvantagesDisadvantages
Tin(II) Chloride (SnCl₂·2H₂O) Ethanol, reflux or ultrasonic irradiation scispace.comHigh chemoselectivity; does not typically cleave ester or benzyloxy groups. acsgcipr.orgRequires stoichiometric amounts, generates significant metal waste, can be exothermic. acsgcipr.orgmdma.ch
Iron Powder (Fe) Acetic Acid/Ethanol/Water, ultrasonic irradiation scispace.comCost-effective, high tolerance for sensitive functional groups (esters, halides), simpler workup. scispace.comRequires acidic conditions.
Indium (In) Ammonium Chloride, Ethanol/Water, reflux orgsyn.orgEcologically friendly reagent, high selectivity for nitro group in presence of esters. orgsyn.orgHigher cost compared to iron or tin.

Ester Hydrolysis Mechanisms under Acidic and Basic Conditions

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(benzyloxy)-4-nitrobenzoic acid, under both acidic and basic conditions. orientjchem.orgresearchgate.net

Under basic conditions, the reaction, known as saponification, proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgmsu.edu A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidification step is required to obtain the neutral carboxylic acid. libretexts.org This process is effectively irreversible because the final deprotonation of the carboxylic acid drives the equilibrium forward. quora.com Studies on substituted methyl benzoates have confirmed that this mechanism, involving the addition of a hydroxide ion to the ester carbonyl, is dominant in the pH range of 5-10. oieau.fr

Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, which in this case is a water molecule. This leads to a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and deprotonation of the resulting carbonyl yields the carboxylic acid. libretexts.orgyoutube.com Unlike basic hydrolysis, acid-catalyzed hydrolysis is a reversible process. quora.comyoutube.com

The presence of the electron-withdrawing nitro group on the aromatic ring influences the rate of hydrolysis. Specifically, for base-catalyzed hydrolysis, the nitro group enhances the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack by the hydroxide ion. oieau.fr

Chemical Modifications of the Benzyloxy Moiety

The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl functionality. Its removal, or deprotection, is a common transformation to unmask the phenol. The primary method for cleaving a benzyl (B1604629) ether is through catalytic hydrogenation. organic-chemistry.org

This process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the ether. It is often carried out using a palladium on carbon (Pd/C) catalyst and a source of hydrogen. organic-chemistry.orgmdpi.com The reaction yields the corresponding phenol and toluene as a byproduct. A critical consideration is that the conditions for hydrogenolytic cleavage of the benzyloxy group are often similar to those used for the reduction of the nitro group. mdpi.com Therefore, performing catalytic hydrogenation on this compound can lead to the simultaneous reduction of the nitro group and cleavage of the benzyloxy ether, resulting in Methyl 3-amino-4-hydroxybenzoate. Achieving selective nitro reduction without debenzylation via hydrogenation requires careful control of the reaction parameters.

Alternative methods for cleaving benzyl ethers include the use of strong acids, though this is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org Oxidative cleavage is another possibility. For example, certain reagents can oxidize the benzyl group, making it easier to hydrolyze. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on Nitrobenzoate Scaffolds

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are substituted with strong electron-withdrawing groups. nih.gov The nitro group (-NO₂) is a powerful activating group for SNAr reactions, making the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. youtube.com The activation is most effective when the nitro group is positioned ortho or para to a good leaving group (such as a halide). nih.gov

In the structure of this compound, the nitro group is at the 4-position. This strongly activates the positions ortho (positions 3 and 5) and para (position 1) to it for nucleophilic attack. The benzyloxy group is located at position 3, which is ortho to the nitro group. While an alkoxy group is generally a poor leaving group, under certain conditions, it could potentially be displaced by a strong nucleophile.

More commonly, the SNAr reaction would occur if a better leaving group, like a fluorine or chlorine atom, were present at the 3- or 5-position. For instance, in the analogous compound methyl-4-fluoro-3-nitrobenzoate, the fluorine atom is readily displaced by nucleophiles like amines due to activation from the adjacent nitro group. chegg.com

The mechanism for the SNAr reaction involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govyoutube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it.

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. youtube.com

For this compound, the presence of the nitro group makes the protons at positions 2 and 6 more acidic and activates the ring system for potential transformations, even if a direct SNAr reaction by displacing the benzyloxy group is not the most facile pathway.

Regiochemical Control and Stereoselectivity in Derivatization Reactions

Regiochemical and chemoselective control are paramount when performing chemical transformations on a multifunctional molecule like this compound. The goal is to modify one functional group selectively without affecting the others.

Chemoselectivity in Nitro Reduction: As discussed, the choice of reducing agent is critical for achieving chemoselective reduction of the nitro group. While catalytic hydrogenation is highly efficient, it carries the risk of concurrent debenzylation. mdpi.com Metal-mediated reductions, such as those using Fe/NH₄Cl or SnCl₂, often provide superior chemoselectivity, preserving the ester and ether linkages. acsgcipr.orgscispace.com The use of iron powder, in particular, has been noted for its high tolerance of sensitive functional groups, making it an advantageous choice for this specific transformation. scispace.com

Regioselectivity in Aromatic Substitution: In the context of electrophilic aromatic substitution (EAS), the existing substituents would direct incoming electrophiles. The ester group is a meta-director, the benzyloxy group is an ortho, para-director, and the nitro group is a strong meta-director. The combined directing effects would make further electrophilic substitution complex and likely lead to a mixture of products. For nucleophilic aromatic substitution (SNAr), the regiochemistry is strictly controlled by the position of the strong electron-withdrawing nitro group, which activates the ortho and para positions relative to it. youtube.com

As this compound is achiral, stereoselectivity is not a consideration for reactions at the aromatic core. However, if any subsequent derivatization reactions were to introduce a chiral center, controlling the stereochemical outcome would become a critical aspect of the synthesis.

Applications of Methyl 3 Benzyloxy 4 Nitrobenzoate As a Precursor in Advanced Organic Synthesis and Medicinal Chemistry Research

Synthesis of Novel Heterocyclic Systems

The structure of Methyl 3-(benzyloxy)-4-nitrobenzoate is particularly amenable to the construction of various heterocyclic scaffolds, which are core components of many pharmaceutical agents. The nitro group can be readily reduced to an amine, which then serves as a handle for cyclization reactions, while the ester group can be modified to participate in ring formation.

The benzo[d]thiazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netderpharmachemica.com this compound is an ideal precursor for synthesizing substituted benzothiazoles. The synthetic strategy typically begins with the chemical reduction of the 4-nitro group to a 4-amino group, yielding methyl 4-amino-3-(benzyloxy)benzoate.

This amino derivative can then undergo condensation with 2-aminothiophenol (B119425) or its substituted analogs. A common method involves reacting the benzoic acid derivative (obtained by hydrolysis of the ester) with 2-aminothiophenol in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures to facilitate cyclization. derpharmachemica.com Alternatively, oxidative cyclization methods can be employed. This approach allows for the creation of a library of 2-aryl-benzothiazoles where the core phenyl ring is substituted with a benzyloxy group at the 3-position, a functionality that can be further modified to fine-tune the molecule's biological activity.

Table 1: Hypothetical Pathway to Benzo[d]thiazole Derivatives This table outlines the synthetic steps from the parent compound to a functionalized benzothiazole (B30560) core.

Step Starting Material Reagent(s) Intermediate/Product Purpose
1 This compound Fe/NH₄Cl or H₂, Pd/C Methyl 4-amino-3-(benzyloxy)benzoate Reduction of nitro group to amine.
2 Methyl 4-amino-3-(benzyloxy)benzoate NaOH (aq), then H₃O⁺ 4-Amino-3-(benzyloxy)benzoic acid Hydrolysis of methyl ester to carboxylic acid.

Tetrazoles are recognized as bioisosteres of carboxylic acids and cis-amide groups, offering improved metabolic stability and pharmacokinetic properties in drug candidates. osi.lvrug.nl The synthesis of tetrazole analogs from this compound typically proceeds through an amide intermediate.

First, the methyl ester is converted into a primary, secondary, or tertiary amide via aminolysis with an appropriate amine. This amide then serves as the substrate for tetrazole formation. A variety of methods can be employed for this conversion, often involving activation of the amide with a chlorinating agent (e.g., phosphorus pentachloride, PCl₅) to form an imidoyl chloride, followed by reaction with an azide (B81097) source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), to yield the 1,5-disubstituted tetrazole. rug.nl This multi-step process transforms the ester functionality into a stable, nitrogen-rich heterocyclic ring. osi.lv

Table 2: General Synthesis of Tetrazole Analogs This table illustrates the conversion of the ester group to an amide and subsequently to a tetrazole ring.

Step Reaction Description Reagents Resulting Functional Group
1 Amidation The methyl ester is reacted with a primary amine (R-NH₂) to form a secondary amide. R-NH₂, Heat -C(=O)NH-R

Development of Complex Polyfunctional Organic Molecules

This compound is a valuable starting point for the synthesis of complex organic molecules due to its three distinct and orthogonally reactive functional groups.

Nitro Group: Can be reduced to an amine, which is a versatile nucleophile for forming amides, sulfonamides, or for participating in cyclization reactions to build heterocyclic rings. The amine can also be converted into a diazonium salt for Sandmeyer-type reactions.

Ester Group: Can be hydrolyzed to a carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. It can also be reduced to a primary alcohol.

Benzyloxy Group: Acts as a stable protecting group for the phenolic hydroxyl group. It is resistant to many reaction conditions but can be selectively removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), liberating the phenol (B47542) for further functionalization.

This combination of functionalities allows for multi-step synthetic sequences where each part of the molecule can be addressed selectively. For instance, a synthetic route could involve the reduction of the nitro group, followed by acylation of the newly formed amine, and subsequent hydrolysis of the ester to a carboxylic acid, yielding a complex, polyfunctional molecule with potential applications in materials science or as a pharmaceutical intermediate. The synthesis of the drug Lenalidomide, for example, starts from a related methyl nitrobenzoate derivative, highlighting the utility of this class of compounds as precursors to complex therapeutic agents. google.com

Precursor Role in the Synthesis of Bioactive Small Molecules

The scaffold provided by this compound is a key component in the synthesis of various bioactive small molecules. Research into structurally related 3-methyl-4-nitrobenzoate derivatives has demonstrated their potential as antifungal agents. researchgate.net In a study, a series of these compounds were prepared and evaluated against four strains of Candida. researchgate.net The findings revealed that the biological activity was dependent on the structural variations of the ester group. researchgate.net

Specifically, compounds like pentyl 3-methyl-4-nitrobenzoate showed significant antifungal activity against C. guilliermondii, with a Minimum Inhibitory Concentration (MIC) value of 31 µM. researchgate.net Molecular modeling studies suggested that these compounds may act by interacting with the enzyme thymidylate kinase (TMPK), a potential molecular target for antifungal agents. researchgate.net This demonstrates that the 3-substituted-4-nitrobenzoate core is a promising template for developing new antifungal drugs.

Table 3: Antifungal Activity of Related Nitrobenzoate Derivatives Data adapted from studies on 3-methyl-4-nitrobenzoate analogs, illustrating the bioactive potential of the core structure. researchgate.net

Compound Ester Group Test Organism MIC (µM)
Methyl 3-methyl-4-nitrobenzoate Methyl C. guilliermondii 39

Structure-Activity Relationship (SAR) Investigations Utilizing Derivatives of this compound

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the structure of a molecule and evaluating the resulting changes in its efficacy, researchers can identify the key chemical features responsible for its biological function. Derivatives of this compound are well-suited for SAR studies. Modifications can be easily made at the ester, the position of the reduced nitro group, and the phenolic hydroxyl group after deprotection.

For instance, in the study of related antifungal 3-methyl-4-nitrobenzoate derivatives, a preliminary SAR investigation highlighted the importance of the alkyl side chain of the ester group for bioactivity. researchgate.net It was observed that varying the length and structure of this alkyl chain led to different levels of antifungal activity, with the pentyl ester showing greater potency than the methyl ester against C. guilliermondii. researchgate.net Such studies provide crucial information for designing more potent and selective therapeutic agents.

To conduct SAR studies, robust and reproducible in vitro assays are essential to quantify the biological activity of the synthesized derivatives. In the context of developing antimicrobial agents, the most common method is the determination of the Minimum Inhibitory Concentration (MIC).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique used for this purpose. In this assay, serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the target microorganism (e.g., Candida species) is added to each well, and the plates are incubated under controlled conditions. The MIC value is then determined by visual inspection for turbidity or by using a spectrophotometric plate reader. This high-throughput method allows for the efficient screening of numerous compounds, providing the quantitative data needed to establish clear structure-activity relationships. researchgate.net

Table 4: Overview of in vitro Evaluation Methodology This table summarizes the key aspects of the broth microdilution assay used for antimicrobial testing.

Parameter Description
Assay Type Broth Microdilution Susceptibility Test
Objective To determine the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure 1. Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate. 2. Each well is inoculated with a standardized suspension of the target microorganism. 3. Positive (microorganism only) and negative (medium only) controls are included. 4. Plates are incubated for a specified time (e.g., 24-48 hours) at an appropriate temperature (e.g., 35-37°C).

| Endpoint | The lowest concentration of the compound that completely inhibits visible growth of the microorganism. |

Ligand-Target Interaction Studies in Cell-Free Systems

The utility of a precursor like this compound is best demonstrated by its potential for generating libraries of analogs to probe biological targets in cell-free systems. Such studies are fundamental to understanding the molecular basis of a drug's mechanism of action and for optimizing lead compounds. By systematically modifying the core scaffold, researchers can elucidate structure-activity relationships (SAR) and identify the key chemical features required for potent and selective target engagement.

A pertinent example can be found in research on derivatives of the closely related 3-methyl-4-nitrobenzoate scaffold, which were synthesized and evaluated for antifungal activity. researchgate.net These studies provide a clear blueprint for how derivatives from a this compound precursor could be used. In the antifungal research, a series of eleven 3-methyl-4-nitrobenzoate analogs were prepared to investigate how structural variations influenced their activity against several Candida strains. researchgate.net

The most active compounds were then used in in silico modeling studies to identify their specific molecular target. This research demonstrated that pentyl 3-methyl-4-nitrobenzoate interacted with the enzyme thymidylate kinase (TMPK), a protein that has been proposed as a molecular target for antifungal agents. researchgate.net This cell-free approach, combining synthesis, biological screening, and computational modeling, is crucial for validating drug targets and understanding the ligand-receptor interactions at a molecular level. The key findings from this study on analogous compounds illustrate the type of data generated in such research.

Table 1: Research Findings from Ligand-Target Interaction Studies of Analogous Nitrobenzoate Derivatives Interactive data table. Click on headers to sort.

Compound Structural Modification from Core Target Organism Biological Activity (MIC, µM) Identified Molecular Target
Methyl 3-methyl-4-nitrobenzoate Methyl ester group C. guilliermondii 39 TPMK (predicted)

| Pentyl 3-methyl-4-nitrobenzoate | Pentyl ester group (alkyl chain elongation) | C. guilliermondii | 31 | TPMK (predicted) |

Source: Adapted from research on 3-methyl-4-nitrobenzoate derivatives. researchgate.net

Design Principles for Analog Synthesis and Scaffold Diversification

The chemical structure of this compound offers multiple avenues for analog synthesis and scaffold diversification, guided by established medicinal chemistry principles. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties. The design process involves a careful consideration of the role of each functional group on the precursor molecule.

Key Structural Features for Diversification:

The Benzoate (B1203000) Core: The central phenyl ring serves as the primary scaffold. Its sp2 hybridized carbons create a planar structure that can facilitate binding within the pockets of target proteins through hydrophobic interactions. iomcworld.com

The Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the phenyl ring and can be crucial for biological activity. ontosight.ai The position of the nitro group is critical; studies on other nitroaromatic heterocycles have shown that altering the nitro position can dramatically change mutagenic and biological activity, making it a key point for modification or replacement. nih.gov

The Benzyloxy Group: This group provides a large, somewhat flexible hydrophobic moiety that can be critical for establishing interactions with non-polar amino acid residues in a target's binding site. It also presents an opportunity for modification, such as altering the substituents on its own phenyl ring or replacing it entirely.

The Methyl Ester: The ester group is a common site for modification to influence solubility and cell permeability. Saponification to the corresponding carboxylic acid can introduce a hydrogen bond donor/acceptor, while conversion to various other esters or amides can probe interactions with the target and alter pharmacokinetic properties, as demonstrated in the antifungal nitrobenzoate analogs. researchgate.netiomcworld.com

Strategies for Scaffold Diversification:

Analog Synthesis: This involves making small, systematic changes to the parent structure. For this compound, this would include creating a series of different alkyl esters, synthesizing various amides from the corresponding carboxylic acid, and introducing substituents onto the benzyloxy phenyl ring.

Scaffold Hopping: A more advanced strategy involves replacing the central benzoate core with other ring systems (bioisosteres) while retaining the key spatial arrangement of the functional groups. This can lead to novel chemical classes with completely different physical and intellectual properties.

Library Development: Based on these principles, large libraries of compounds can be generated. For instance, the development of oligobenzamide scaffolds as protein-protein interaction inhibitors illustrates how simple aromatic building blocks can be linked to create complex architectures designed to mimic secondary protein structures like α-helices. whiterose.ac.uk A precursor like this compound could serve as a starting point or a building block in a similar library synthesis effort.

Table 2: Design Principles for Diversification of the this compound Scaffold Interactive data table. Click on headers to sort.

Design Principle Rationale Potential Modifications
Ester Modification Modulate solubility, cell permeability, and metabolic stability. Introduce new hydrogen bonding interactions. Saponify to carboxylic acid; synthesize ethyl, propyl, etc. esters; create primary/secondary/tertiary amides.
Benzyloxy Group Alteration Optimize hydrophobic interactions; improve binding affinity and selectivity. Add substituents (e.g., F, Cl, OMe) to the benzyl (B1604629) ring; replace with other bulky hydrophobic groups.
Nitro Group Manipulation Modulate electronic properties of the core; essential for some biological activities. Reduce to an amine for further functionalization; replace with other electron-withdrawing groups (e.g., CN, SO2Me).

| Scaffold Diversification | Explore novel chemical space; discover new intellectual property; improve drug-like properties. | Replace benzoate core with other aromatic (e.g., pyridine) or non-aromatic (e.g., cyclohexane) rings. |

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(benzyloxy)-4-nitrobenzoate, considering functional group compatibility and yield?

Methodological Answer: The synthesis typically involves two key steps: (1) nitration of a methoxy-substituted benzoate precursor and (2) benzyloxy group introduction . For example:

  • Step 1 : Nitration of methyl 3-methoxybenzoate using a mixture of nitric acid and sulfuric acid at 0°C to 5°C for controlled reaction times (4–5 hours) to avoid over-nitration .
  • Step 2 : Benzylation of the hydroxyl group (if present) using benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) .
    Key considerations include protecting sensitive functional groups and optimizing reaction temperatures to prevent ester hydrolysis. Yields range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

  • 1H NMR : Aromatic protons appear as distinct multiplets in the δ 7.2–8.5 ppm range. The benzyloxy group’s methylene protons (CH2) resonate as a singlet near δ 5.1–5.3 ppm, while the ester methyl group appears as a singlet at δ 3.8–4.0 ppm .
  • 13C NMR : The nitro group’s electron-withdrawing effect deshields adjacent carbons, with signals near δ 148–150 ppm for the nitro-substituted aromatic carbon .
  • IR Spectroscopy : Strong absorption bands for the nitro group (1520–1350 cm⁻¹, asymmetric and symmetric stretching) and ester carbonyl (1720–1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 301.25 (C15H13NO5) with fragmentation patterns indicating loss of benzyloxy (C7H7O, m/z 91) .

Advanced Questions

Q. How does the presence of the benzyloxy group influence the reactivity of the nitro substituent in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer: The benzyloxy group is electron-donating via resonance, activating the aromatic ring toward EAS. However, its steric bulk and the adjacent nitro group’s electron-withdrawing nature create a meta-directing effect . For example:

  • In further substitution reactions, incoming electrophiles preferentially attack the meta position relative to the nitro group, as demonstrated in studies on similar nitrobenzoate derivatives .
  • Competitive pathways (e.g., reduction of the nitro group) must be controlled using selective reagents like SnCl2/HCl or catalytic hydrogenation with Pd/C .

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Over-nitration : Occurs if reaction temperatures exceed 5°C or nitric acid is in excess. Mitigation involves strict temperature control and stoichiometric monitoring of nitrating agents .
  • Ester Hydrolysis : The ester group may hydrolyze under acidic or prolonged reaction conditions. Using anhydrous solvents (e.g., dichloromethane) and shorter reaction times minimizes this risk .
  • Benzyl Group Deprotection : Acidic conditions can cleave the benzyl ether. Substituting benzyl bromide with more stable protecting groups (e.g., SEM-Cl) may be necessary for multi-step syntheses .

Q. What strategies can be employed to selectively reduce the nitro group in this compound without affecting the benzyl ether or ester functionalities?

Methodological Answer:

  • Catalytic Hydrogenation : Use of Pd/C (5–10% loading) under H2 (1–3 atm) in ethanol at 25–30°C selectively reduces the nitro group to an amine. The benzyl ether and ester remain intact due to milder conditions compared to metal/acid systems .
  • Ammonium Formate/Pd-C : Transfer hydrogenation with ammonium formate in methanol at 60°C achieves similar selectivity without requiring pressurized H2 .
  • Monitoring : Reaction progress is tracked via TLC (Rf shift) or FTIR (disappearance of nitro peaks at 1350 cm⁻¹) .

Applications in Academic Research

  • Medicinal Chemistry : Serves as a precursor for antimicrobial agents or kinase inhibitors via nitro-to-amine conversion and subsequent functionalization .
  • Material Science : Used in synthesizing liquid crystals or polymers with nitro-aromatic motifs for optoelectronic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.